molecular formula C12H14BClF2O2 B1426017 2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1165935-96-5

2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1426017
M. Wt: 274.5 g/mol
InChI Key: RUNPBSMMMMRKNP-UHFFFAOYSA-N
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Description

The compound “2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are commonly used in organic synthesis due to their ability to undergo a variety of reactions . The compound contains a phenyl ring which is substituted with chlorine and fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring which is substituted at the 4-position with a chlorine atom and at the 3 and 5 positions with fluorine atoms . Attached to the phenyl ring is a boronic ester group, which consists of a boron atom bonded to two oxygen atoms and a carbon atom .

Scientific Research Applications

Synthesis and Application in Material Science

  • Synthesis of Pinacolylboronate-Substituted Stilbenes : These derivatives are synthesized for potential use in LCD technology. They could be intermediates in creating new materials for displays, and are also being tested for potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).

Polymer Science and Engineering

  • Precision Synthesis of Poly(3-hexylthiophene) : This study discusses the polymerization of a monomer containing the compound to yield polymers with narrow molecular weight distribution and high regioregularity. These polymers are significant in the development of electronic materials (Yokozawa et al., 2011).

Organoboron Chemistry

  • Development of Boron Capped Polyenes : The synthesis of these compounds, involving the boron-containing compound, is essential for the development of conjugated polyene as new material, especially in electronic and display technologies (Das et al., 2015).

Chemical Synthesis and Process Development

  • Preparative Synthesis via Continuous Flow : This research outlines a scalable process for preparing a key propargylation reagent using the compound . It highlights the efficiency and practicality in industrial chemical synthesis (Fandrick et al., 2012).

properties

IUPAC Name

2-(4-chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)7-5-8(15)10(14)9(16)6-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNPBSMMMMRKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901152297
Record name 2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1165935-96-5
Record name 2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1165935-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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